Pentyl mercaptoacetate

CAS No.: 6380-70-7

Cat. No.: VC13353428

Molecular Formula: C7H14O2S

Molecular Weight: 162.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6380-70-7 |

|---|---|

| Molecular Formula | C7H14O2S |

| Molecular Weight | 162.25 g/mol |

| IUPAC Name | pentyl 2-sulfanylacetate |

| Standard InChI | InChI=1S/C7H14O2S/c1-2-3-4-5-9-7(8)6-10/h10H,2-6H2,1H3 |

| Standard InChI Key | ZXIWFYQVPPOSNC-UHFFFAOYSA-N |

| SMILES | CCCCCOC(=O)CS |

| Canonical SMILES | CCCCCOC(=O)CS |

Introduction

Chemical Identity and Structural Properties

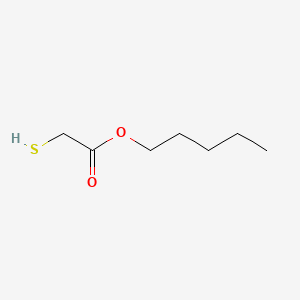

Pentyl mercaptoacetate (IUPAC name: pentyl sulfanylacetate) is an organosulfur compound with the molecular formula C₇H₁₄O₂S. Structurally, it consists of a mercaptoacetate group (–SCH₂COO–) esterified with a pentyl chain (C₅H₁₁). The compound typically presents as a colorless to pale yellow liquid with a characteristic sulfurous odor, a feature common to thiol-containing compounds . Its molecular weight is approximately 162.25 g/mol, and it exhibits moderate polarity due to the ester and thiol functional groups.

The compound’s reactivity is governed by its thiol (–SH) group, which participates in nucleophilic substitution and redox reactions. For instance, the thiol moiety can form disulfide bonds or coordinate with metal ions, making it valuable in catalytic systems and polymer stabilization . Spectroscopic characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the presence of key functional groups: a carbonyl stretch at ~1,740 cm⁻¹ (C=O) and a thiol S–H stretch at ~2,550 cm⁻¹ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Pentyl mercaptoacetate is synthesized via the acid-catalyzed esterification of thioglycolic acid (HSCH₂COOH) with pentanol (C₅H₁₁OH). The reaction employs sulfuric acid as a catalyst under reflux conditions to drive the equilibrium toward ester formation :

Key parameters include:

-

Temperature: 110–120°C (reflux)

-

Molar ratio: 1:1.2 (thioglycolic acid to pentanol)

-

Reaction time: 4–6 hours

The crude product is purified via vacuum distillation, yielding >85% purity. Recent advancements utilize Steglich esterification with N,N′-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to enhance efficiency, particularly for heat-sensitive substrates .

Industrial Manufacturing

Industrial processes optimize scalability using continuous-flow reactors and advanced separation techniques. For example, Arkema’s production of analogous esters (e.g., 2-ethylhexyl mercaptoacetate) employs:

-

Continuous esterification: Tubular reactors with real-time monitoring.

-

Distillation: Fractional distillation under reduced pressure (20–30 mmHg) to isolate high-purity ester .

-

Yield enhancement: Recycling unreacted pentanol via condensation.

Applications in Organic Synthesis and Industry

Polymer Chemistry

Pentyl mercaptoacetate acts as a chain-transfer agent in emulsion polymerization, modulating molecular weight distributions in polyvinyl chloride (PVC) and acrylate polymers. Its thiol group terminates radical chains, producing polymers with tailored mechanical properties . For example:

| Application | Role | Outcome |

|---|---|---|

| PVC stabilization | Forms alkyltin mercaptides | Enhances thermal stability |

| Acrylate synthesis | Chain-transfer agent | Controls polydispersity index |

Pharmaceutical Intermediates

The compound’s thiol group enables conjugation with drug molecules, facilitating prodrug development. For instance, N-aryl mercaptoacetamides—structurally related to pentyl mercaptoacetate—inhibit MBLs, restoring the efficacy of β-lactam antibiotics .

Biological Activity and Enzyme Inhibition

Mechanism of Action

Pentyl mercaptoacetate inhibits metalloenzymes by coordinating to active-site metal ions (e.g., Zn²⁺ in MBLs). Isothermal titration calorimetry (ITC) studies reveal binding affinities (Kₐ) in the micromolar range for MBLs such as NDM-1 and VIM-1 .

Antibiotic Resistance Reversal

In Klebsiella pneumoniae isolates expressing NDM-1, co-administration of pentyl mercaptoacetate derivatives with imipenem reduces minimum inhibitory concentrations (MICs) by 8–16-fold, demonstrating synergy .

Comparative Analysis with Related Mercaptoacetate Esters

| Property | Pentyl mercaptoacetate | 2-Ethylhexyl mercaptoacetate | Sodium thioglycolate |

|---|---|---|---|

| Molecular formula | C₇H₁₄O₂S | C₁₀H₂₀O₂S | C₂H₃NaO₂S |

| Application | Polymer stabilization | PVC plasticizers | Mining separation |

| Toxicity | Harmful (oral) | Skin sensitizer | Corrosive |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume